Dehydroandrographolide succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(1R,2R,4aR,5R,8aS)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKMAIVPFVDNU-GPTWTFMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026359 | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786593-06-4 | |
| Record name | Dehydroandrographolide succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786593064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydroandrographolide succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X50BP49M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
dehydroandrographolide succinate biological activity
An In-depth Technical Guide on the Biological Activity of Dehydroandrographolide Succinate
Introduction
This compound (DAS), a derivative of dehydroandrographolide, is a prominent bioactive compound extracted from Andrographis paniculata.[1] This plant, often referred to as a "natural antibiotic," has a long history in traditional Chinese medicine for its heat-clearing, detoxifying, and anti-inflammatory properties.[1] DAS is synthesized to improve the poor solubility and bioavailability of its parent compound, dehydroandrographolide.[1] Clinically, various formulations, including Potassium this compound (PDS) and Potassium Sodium this compound, are widely used, particularly in China and other Asian countries, for the treatment of viral pneumonia, upper respiratory tract infections, and other inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the biological activities of DAS, its mechanisms of action, quantitative pharmacological data, and key experimental protocols for researchers and drug development professionals.
Pharmacological Activities
This compound exhibits a broad spectrum of pharmacological effects, including antiviral, anti-inflammatory, antithrombotic, and potential anticancer properties.
Antiviral Activity
DAS has demonstrated significant efficacy against various viruses. A notable example is its potent inhibitory effect on the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a pathogen causing substantial economic losses in the swine industry.[4][5] Studies have shown that its potassium salt (PDS) significantly inhibits the replication of multiple PRRSV strains in a dose-dependent manner in both Marc-145 cells and primary porcine alveolar macrophages (PAMs).[4][5] The antiviral mechanism is multifaceted, involving the inhibition of PRRSV-induced NF-κB activation, reduction of oxidative stress, and, uniquely for PDS, direct interaction with viral particles to inactivate them.[4]
Anti-inflammatory Activity
The anti-inflammatory properties of DAS are well-documented and are central to its therapeutic use. The primary mechanism involves the modulation of key inflammatory pathways. DAS effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][6] By suppressing NF-κB, DAS reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4] Further research indicates that DAS can suppress inflammation by blocking the interaction between lipopolysaccharide (LPS) and Toll-like receptor 4 (TLR4).[7] Additionally, it has been shown to alleviate rheumatoid arthritis by inhibiting neutrophil activation via the Leukocyte mono-immunoglobulin-like receptor 3 (LMIR3).[8]
Antithrombotic Activity
Recent studies have revealed the potential of DAS as an antithrombotic agent. It has been shown to significantly inhibit platelet aggregation in a dose-dependent manner.[9][10] The mechanism behind this effect involves the reduction of thromboxane B2 (TXB2) levels, a stable metabolite of the potent platelet aggregator thromboxane A2.[9][10] Furthermore, DAS demonstrates anticoagulant properties by enhancing the activity of antithrombin III (AT-III), a key inhibitor of coagulation cascade enzymes.[9] Unlike aspirin, which can cause gastric mucosal hemorrhage, DAS has shown a protective effect on the gastric mucosa in animal models, suggesting a better safety profile for antithrombotic applications.[9]
Anticancer Activity
While most research on anticancer effects has focused on the parent compounds, andrographolide and dehydroandrographolide, the findings suggest potential for DAS. Dehydroandrographolide has been shown to inhibit the proliferation, migration, and invasion of colon and oral cancer cells.[1][11] The underlying mechanisms involve the induction of cell cycle arrest and the modulation of NF-κB, AP-1, and SP-1 signaling pathways.[11] Andrographolide, a related compound, also inhibits cancer cell proliferation and induces apoptosis by modulating pathways such as PI3K/Akt and NF-κB.[12][13][14] Given that DAS is a derivative designed for better clinical applicability, exploring its specific anticancer activities is a promising area for future research.
Mechanism of Action & Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
A primary mechanism underpinning the antiviral and anti-inflammatory effects of DAS is the potent inhibition of the NF-κB pathway.[4] In response to stimuli like viral infections (e.g., PRRSV) or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory cytokines.[4][15] DAS intervenes by inhibiting both the degradation of IκBα and the nuclear translocation of the p65 subunit, thereby blocking the downstream inflammatory cascade.[4]
References
- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound potassium sodium salt | TargetMol [targetmol.com]
- 4. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 786593-06-4 | FD145224 [biosynth.com]
- 7. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroandrographolide alleviates rheumatoid arthritis by inhibiting neutrophil activation via LMIR3 in collagen induced arthritis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of PI3K/Akt signaling mediates proliferation inhibition and G2/M phase arrest induced by andrographolide in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroandrographolide Succinate: A Technical Whitepaper on its Antiviral and Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroandrographolide succinate (DAS), a water-soluble derivative of the active compound dehydroandrographolide found in the plant Andrographis paniculata, has garnered significant attention for its therapeutic properties. This document provides a comprehensive technical overview of the existing scientific literature on the antiviral and antibacterial activities of this compound. While substantial research has elucidated its potent antiviral mechanisms, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), its antibacterial profile is less defined and warrants further investigation. This whitepaper synthesizes quantitative data, details experimental methodologies, and presents visual representations of key signaling pathways to serve as a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial agents.
Antiviral Activity of this compound
This compound has demonstrated significant in vitro efficacy against a range of viruses. The most comprehensive data available pertains to its activity against PRRSV, a major pathogen in the swine industry.
Quantitative Antiviral Data
The antiviral potency of this compound (referred to as PDS in the cited study) has been quantified against several strains of PRRSV. The following table summarizes the key efficacy and toxicity parameters.
| Parameter | Virus Strain | Cell Line | Value | Reference |
| EC50 | GD-HD | Marc-145 | 57.15 µmol/L | [1] |
| XH-GD | Marc-145 | 85.41 µmol/L | [1] | |
| NADC30-like | Marc-145 | Not Specified | [1] | |
| GD-HD | PAMs | 47.16 µmol/L | [2] | |
| CC50 | Marc-145 | 29,409 µmol/L | [1] | |
| Selectivity Index (SI) | GD-HD | Marc-145 | >515 | [1] |
| XH-GD | Marc-145 | >344 | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Mechanism of Antiviral Action
The primary antiviral mechanism of this compound involves the modulation of host signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in the inflammatory response and viral replication.[1][2]
-
Inhibition of NF-κB Activation: this compound has been shown to suppress the activation of the NF-κB signaling pathway induced by PRRSV infection.[1][2] It inhibits the phosphorylation and degradation of IκBα (inhibitor of kappa B), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This disruption of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are often exploited by viruses to facilitate their replication.[2]
-
Direct Virucidal Activity: Interestingly, studies have suggested that this compound, but not its parent compound andrographolide, may possess direct virucidal activity against PRRSV particles.[1][2]
-
Reduction of Oxidative Stress: PRRSV infection can induce oxidative stress in host cells. This compound has been observed to mitigate this by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2]
Experimental Protocols: Antiviral Assays
The following protocols are based on methodologies described in the cited literature for assessing the antiviral activity of this compound against PRRSV.[1][2]
-
Cells: Marc-145 cells (a monkey kidney cell line) and primary porcine alveolar macrophages (PAMs) are commonly used for PRRSV propagation and antiviral assays.
-
Virus: Various strains of PRRSV, such as GD-HD, XH-GD, and NADC30-like strains, can be used. Virus titers are determined by standard methods like the 50% tissue culture infectious dose (TCID50) assay.
-
Seed Marc-145 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the CC50 value from the dose-response curve.
-
Seed Marc-145 cells in 96-well plates.
-
Infect the cells with PRRSV at a specific multiplicity of infection (MOI), for example, 0.05.
-
After a 2-hour adsorption period, remove the virus inoculum and add a medium containing various concentrations of this compound.
-
Incubate the plates for 24 hours.
-
Fix the cells with a cold acetone-methanol solution.
-
Incubate with a primary antibody against a viral protein (e.g., PRRSV N protein).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Observe the cells under a fluorescence microscope and quantify the fluorescence intensity to determine the percentage of infected cells.
-
Calculate the EC50 value from the dose-response curve.
-
Infect Marc-145 cells with PRRSV and treat with this compound.
-
Lyse the cells at a specific time point post-infection.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65 and IκBα.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Diagram
Caption: Antiviral mechanism of this compound.
Antibacterial Activity of this compound
While this compound is clinically used in some regions for treating bacterial infections, there is a notable scarcity of published, peer-reviewed data quantifying its direct antibacterial activity.[3][4] Much of the available information pertains to its parent compounds, andrographolide and dehydroandrographolide, or other derivatives.
Quantitative Antibacterial Data
Potential Mechanisms of Antibacterial Action
Based on studies of related compounds and the general understanding of diterpenoids from Andrographis paniculata, the potential antibacterial mechanisms of this compound could involve:
-
Inhibition of Biofilm Formation: As demonstrated with DDAG, this compound may interfere with the ability of bacteria to form biofilms, which are crucial for their survival and resistance to antibiotics.[5]
-
Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. The parent compound, andrographolide, has been shown to inhibit quorum sensing in Listeria monocytogenes. It is plausible that this compound could have similar effects.
-
Enhancement of Innate Immunity: Dehydroandrographolide has been shown to up-regulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide that is part of the innate immune system.[6] This suggests an indirect antibacterial effect by boosting the host's natural defenses.
Experimental Protocols: Antibacterial Assays
The following are generalized protocols that could be adapted to evaluate the antibacterial activity of this compound.
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Include positive (bacteria without drug) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of this compound for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with a 0.1% crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the bound dye with 30% acetic acid or ethanol.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Logical Relationship Diagram
Caption: Proposed workflow for investigating antibacterial activity.
Clinical Trial Information
This compound injections have been used in clinical practice in some countries for the treatment of viral pneumonia and upper respiratory tract infections.[1][4] A meta-analysis of pediatric pneumonia clinical trials suggested that Potassium this compound Injection, in combination with conventional therapy, improved the overall response rate and accelerated the resolution of symptoms.[7] However, there is a lack of large-scale, randomized, placebo-controlled clinical trials published in international, peer-reviewed journals that specifically evaluate the efficacy and safety of this compound for either viral or bacterial infections according to stringent international standards. Further well-designed clinical trials are necessary to validate its therapeutic potential.
Conclusion and Future Directions
This compound exhibits promising and well-documented antiviral activity, particularly against PRRSV, primarily through the inhibition of the NF-κB signaling pathway. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical development of this compound as an antiviral agent.
In contrast, the antibacterial activity of this compound remains largely underexplored. While its clinical use for bacterial infections is reported, the lack of robust in vitro quantitative data, such as MIC values against a diverse panel of pathogenic bacteria, is a significant knowledge gap. Future research should focus on:
-
Systematic antibacterial screening: Determining the MICs of this compound against a wide range of Gram-positive and Gram-negative bacteria.
-
Elucidating the mechanism of action: Investigating whether the antibacterial effects are direct (e.g., cell wall or protein synthesis inhibition) or indirect (e.g., quorum sensing inhibition, host immune modulation).
-
In vivo efficacy studies: Evaluating the efficacy of this compound in animal models of bacterial infection.
-
Well-designed clinical trials: Conducting rigorous clinical trials to establish the safety and efficacy of this compound for the treatment of bacterial infections in humans.
Addressing these research gaps will be crucial in fully understanding and harnessing the therapeutic potential of this compound as a broad-spectrum antimicrobial agent.
References
- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro anti-biofilm activity of 14-deoxy-11,12-didehydroandrographolide from Andrographis paniculata against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroandrographolide enhances innate immunity of intestinal tract through up-regulation the expression of hBD-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 134418-28-3 | Dehydroandrographolide [phytopurify.com]
Methodological & Application
Application Notes and Protocols for Dehydroandrographolide Succinate In Vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro effects of dehydroandrographolide succinate, a derivative of the active compound found in the medicinal plant Andrographis paniculata. The following sections outline procedures for cell culture treatment, analysis of anti-inflammatory effects via the NF-κB signaling pathway, and assessment of apoptosis induction.
I. Overview of Biological Activity
Dehydroandrographolide and its derivatives have been shown to possess significant anti-inflammatory and potential anticancer properties. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. By blocking NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies on related compounds suggest that it may induce apoptosis, or programmed cell death, in cancer cell lines, making it a compound of interest for oncological research.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro application of this compound and related compounds.
Table 1: Recommended Concentration Ranges for In Vitro Studies
| Parameter | Concentration Range | Cell Line Examples | Reference |
| Anti-inflammatory Assays | 1 - 50 µM | RAW264.7, HL-60, Human LX-2 | [1][2] |
| Apoptosis Assays | 10 - 100 µM | Oral Cancer Cells (SAS, OECM-1) | [3] |
Table 2: IC50 Values of Andrographolide (Related Compound) for Anti-inflammatory Markers
| Marker | IC50 Value | Cell Line | Reference |
| PGE2 | 8.8 µM | RAW264.7 | [4] |
| TNF-α | Varies by stimulus | RAW264.7, THP-1 | [4] |
| IL-6 | Varies by stimulus | RAW264.7, THP-1 | [4] |
III. Experimental Protocols
A. General Cell Culture and Treatment Protocol
This protocol describes the basic steps for treating adherent cell lines with this compound.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages, cancer cell line)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture plates at the desired density (e.g., 2 x 10^5 cells/mL for a 6-well plate).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Downstream Analysis:
-
After incubation, proceed with the desired assay (e.g., NF-κB activity assay, apoptosis assay, cytokine analysis).
-
Caption: General experimental workflow for in vitro cell treatment.
B. Protocol for Assessing NF-κB Activation
This protocol utilizes a luciferase reporter assay to quantify NF-κB activation.
Materials:
-
Cells treated as described in Protocol A
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Lipofectamine or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Treatment and Stimulation:
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Express the results as a fold change relative to the stimulated vehicle control.
-
Caption: Inhibition of the NF-κB signaling pathway.
C. Protocol for Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[8][9][10]
Materials:
-
Cells treated as described in Protocol A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for Annexin V apoptosis assay.
D. Protocol for Anti-inflammatory Cytokine Measurement by ELISA
This protocol details the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from cells treated as described in Protocol A
-
ELISA kit for the specific cytokine of interest (e.g., Mouse TNF-alpha DuoSet ELISA)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Store the cleared supernatants at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate to prevent non-specific binding.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction with a stop solution.
-
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
-
Express the results as pg/mL or ng/mL of the cytokine.
-
IV. Conclusion
These protocols provide a framework for the in vitro investigation of this compound. Researchers can adapt these methods to their specific cell lines and experimental questions. Careful optimization of cell density, drug concentrations, and incubation times is recommended for each new experimental setup. The provided diagrams offer a visual representation of the key pathways and workflows to aid in experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Note: Quantification of Dehydroandrographolide Succinate in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dehydroandrographolide succinate (DAS) in human plasma. This compound is a derivative of andrographolide, a compound extracted from the medicinal plant Andrographis paniculata, and is utilized for its anti-inflammatory and anti-infective properties.[1] This method employs a simple protein precipitation procedure for sample preparation and utilizes tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. The method has been validated over a linear range of 10 to 5000 ng/mL and is suitable for pharmacokinetic studies in clinical and preclinical research.
Introduction
This compound (DAS) is a water-soluble derivative of dehydroandrographolide, widely used in the treatment of viral pneumonia and upper respiratory tract infections.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of DAS in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[3] The method involves a straightforward protein precipitation extraction followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode.
Experimental Protocols
-
This compound (DAS) reference standard
-
Internal Standard (IS): Appropriate deuterated or structural analog (e.g., Andrographolide)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DAS and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the DAS stock solution with 50:50 methanol/water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 50 ng/mL.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 5 µL of the IS working solution.
-
Add 100 µL of a precipitant solution (acetonitrile/methanol, 90:10, v/v) to each tube to precipitate plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a new tube or vial.
-
Dilute the supernatant with 450 µL of water/acetonitrile (60:40, v/v).[2]
-
Vortex briefly and inject 2 µL of the final mixture into the LC-MS/MS system.[2]
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (DAS) | Q1: 531.2 m/z → Q3: 99.0 m/z |
| MRM Transition (IS) | Analyte-specific (e.g., for Andrographolide: 349.1 → 287.2 m/z) |
| Dwell Time | 100 ms |
| Ion Source Temp. | 550 °C |
| Capillary Voltage | -3.5 kV |
Method Validation Summary
The method was validated according to established bioanalytical guidelines. The results demonstrate the reliability, accuracy, and precision of the method for its intended purpose.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
|---|---|
| Linearity Range | 10 – 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99[4] |
| LLOQ | 10 ng/mL[4] |
| LLOQ Accuracy & Precision | Within ±20% of nominal value |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|
| Low | 30 | -4.7% to 13.0% | 0.9% to 6.5% |
| Medium | 300 | -2.5% to 8.5% | 1.5% to 5.2% |
| High | 4000 | -3.1% to 10.2% | 1.1% to 4.8% |
Note: Accuracy and precision data are representative values based on published methods.[4]
Table 5: Recovery and Matrix Effect
| Parameter | Result |
|---|---|
| Extraction Recovery | 85.5% – 93.4%[4] |
| Matrix Effect | 107% – 119%[4] |
Note: Values indicate that the method achieves consistent extraction and that ion suppression/enhancement from plasma components is minimal and controlled.
Visualizations
Caption: Workflow for plasma sample analysis of DAS.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method presented here is rapid, sensitive, and specific for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method meets the criteria for bioanalytical method validation. It has been successfully applied to pharmacokinetic studies and is a valuable tool for researchers and professionals in drug development.[4]
References
- 1. glpbio.com [glpbio.com]
- 2. Pharmacokinetics and tolerance of this compound injection after intravenous administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS): Method development, validation and clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PRRSV Replication Using Dehydroandrographolide Succinate
Introduction
Porcine reproductive and respiratory syndrome (PRRS) is a viral disease that causes significant economic losses in the global swine industry. The causative agent, PRRS virus (PRRSV), leads to reproductive failure in sows and respiratory disease in pigs of all ages. Current vaccines offer limited protection, necessitating the development of new antiviral strategies. Dehydroandrographolide succinate (PDS), a derivative of andrographolide, has shown promise as a potent inhibitor of PRRSV replication. These application notes provide a comprehensive overview of the use of PDS to study PRRSV replication, detailing its antiviral activity, mechanism of action, and relevant experimental protocols.
Antiviral Activity of this compound (PDS)
PDS exhibits robust antiviral activity against various strains of PRRSV in both Marc-145 cells (an established cell line) and primary porcine alveolar macrophages (PAMs), the primary target cells of PRRSV in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the cytotoxicity and antiviral efficacy of PDS against different PRRSV strains in Marc-145 cells and PAMs.
Table 1: Cytotoxicity and Antiviral Activity of PDS in Marc-145 Cells [1][2]
| PRRSV Strain | CC50 (μmol/L) | EC50 (μmol/L) | Selectivity Index (SI = CC50/EC50) |
| GD-HD | 29,409 | 57.15 | >515 |
| XH-GD | 29,409 | 85.41 | >344 |
| NADC30-like HNhx | 29,409 | 67.83 | >433 |
Table 2: Antiviral Activity of PDS in Porcine Alveolar Macrophages (PAMs) [1]
| PRRSV Strain | EC50 (μmol/L) |
| GD-HD | 47.16 |
Mechanism of Action
The antiviral activity of PDS against PRRSV is multifaceted, involving direct interaction with viral particles and modulation of host cellular pathways.
1. Direct Inactivation of PRRSV Particles
Further studies have shown that PDS can directly interact with PRRSV particles, a property not observed with its parent compound, andrographolide.[1][2] This direct interaction likely contributes to its potent antiviral effects.
2. Inhibition of NF-κB Signaling Pathway
PRRSV infection activates the NF-κB signaling pathway, which is crucial for efficient viral gene expression and replication.[1] PDS has been shown to potently suppress PRRSV-induced NF-κB activation.[1][2] This is achieved by inhibiting the degradation of IκBα and reducing the production of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), a key subunit of the NF-κB complex.[1] The suppression of p65 nuclear translocation by PDS has also been confirmed through confocal microscopy.[1]
3. Alleviation of Oxidative Stress
PRRSV infection induces oxidative stress in host cells by generating reactive oxygen species (ROS), which plays a significant role in the virus's pathogenesis.[1] PDS treatment has been demonstrated to alleviate PRRSV-induced oxidative stress.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of PDS antiviral activity against PRRSV.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Virus Strains
-
Cell Lines:
-
Marc-145 cells: Maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Porcine Alveolar Macrophages (PAMs): Isolated from the bronchoalveolar lavage fluid of 4-week-old PRRSV-negative piglets. Maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
-
Virus Strains:
-
Type 2 PRRSV strains: GD-HD, XH-GD, and NADC30-like HNhx.
-
Virus titration is performed on Marc-145 cells and expressed as the 50% tissue culture infective dose (TCID50).
-
Cytotoxicity Assay
The cytotoxicity of PDS is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Seed Marc-145 cells in a 96-well plate and incubate until confluent.
-
Treat the cells with various concentrations of PDS for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.
-
Antiviral Activity Assay (Indirect Immunofluorescence Assay - IFA)
The inhibitory effect of PDS on PRRSV replication is determined by IFA.
-
Procedure:
-
Seed Marc-145 cells or PAMs in 96-well plates.
-
Infect the cells with PRRSV (multiplicity of infection, MOI = 0.05) for 2 hours at 37°C.
-
Remove the viral inoculum and add fresh medium containing various concentrations of PDS.
-
Incubate for 48 hours post-infection (hpi).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 15 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a monoclonal antibody against the PRRSV N protein overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-mouse) for 1 hour.
-
Counterstain cell nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Calculate the 50% effective concentration (EC50) based on the reduction in infected cells.
-
Experimental Workflow Diagram
Caption: Workflow for determining the antiviral activity of PDS.
Western Blot Analysis
To assess the effect of PDS on the NF-κB pathway.
-
Procedure:
-
Infect Marc-145 cells with PRRSV (MOI = 0.05) for 2 hours or stimulate with lipopolysaccharide (LPS; 5 µg/mL) for 6 hours.
-
Treat the cells with PDS for 24 hours.
-
Lyse the cells and quantify protein concentrations using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate with primary antibodies against p-p65, p-IκBα, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect protein bands using an enhanced chemiluminescence (ECL) kit.
-
Confocal Microscopy
To visualize the nuclear translocation of the NF-κB p65 subunit.
-
Procedure:
-
Grow Marc-145 cells on coverslips in a 24-well plate.
-
Infect with PRRSV and treat with PDS as described for the antiviral assay.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Observe the subcellular localization of p65 using a confocal microscope.
-
Reactive Oxygen Species (ROS) Analysis
To measure the effect of PDS on PRRSV-induced oxidative stress.
-
Procedure:
-
Infect Marc-145 cells with PRRSV for 2 hours or stimulate with H2O2 for 30 minutes.
-
Treat with PDS for 24 hours.
-
Incubate the cells with the ROS-sensitive fluorescent probe DCFH-DA for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze ROS levels by immunofluorescence assay (IFA) and flow cytometry.
-
Direct Virucidal Assay
To determine if PDS directly interacts with PRRSV particles.
-
Procedure:
-
Mix PRRSV (0.05 MOI) with various concentrations of PDS and incubate for 1 hour at 37°C.
-
Separate the virus from PDS using ultrafiltration centrifugation (30 K cutoff).
-
Infect Marc-145 cells with the recovered virus.
-
Assess the viral infectivity by IFA at 48 hpi.
-
References
- 1. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing the Antithrombotic Effect of Dehydroandrographolide Succinate
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the antithrombotic effects of dehydroandrographolide succinate (DAS). The methodologies outlined below are based on established in vitro and in vivo studies and are designed to elucidate the compound's mechanism of action on platelet aggregation and the coagulation cascade.
Introduction
This compound (DAS) is a derivative of andrographolide, a major bioactive component of Andrographis paniculata.[1][2] While primarily known for its anti-inflammatory and antiviral properties, recent studies have highlighted its potential as an antithrombotic agent.[1][2][3] Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of major cardiovascular diseases. Antithrombotic therapies aim to prevent or treat thrombosis by inhibiting platelet function (antiplatelet agents) or by targeting the coagulation cascade (anticoagulants).
DAS has been shown to exert its antithrombotic effects through a dual mechanism: inhibiting platelet aggregation and modulating the coagulation pathway.[1] Specifically, it has been found to decrease the production of thromboxane A2 (TXA2), a potent platelet agonist, and to enhance the activity of Antithrombin III (AT-III), a key inhibitor of the coagulation cascade.[1][3]
These notes provide detailed protocols for evaluating the antiplatelet and anticoagulant properties of DAS, enabling researchers to systematically investigate its therapeutic potential.
Experimental Workflow
The overall workflow for assessing the antithrombotic effect of DAS involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for assessing the antithrombotic effect of DAS.
In Vitro Protocols
Platelet Aggregation Assay
This assay evaluates the effect of DAS on platelet aggregation in human whole blood, induced by arachidonic acid.
Materials:
-
Fresh human whole blood collected in 3.8% sodium citrate.
-
This compound (DAS) solutions at various concentrations.
-
Aspirin (positive control).
-
Arachidonic acid (inducing agent).
-
Platelet aggregometer.
Protocol:
-
Prepare different concentrations of DAS. A common range to test is low, medium, and high doses.
-
Pre-incubate aliquots of human whole blood with the different concentrations of DAS or aspirin for a specified time.
-
Initiate platelet aggregation by adding arachidonic acid to the blood samples.
-
Measure the platelet aggregation rate using a platelet aggregometer.
-
Compare the aggregation rates of DAS-treated samples to the control (untreated) and aspirin-treated samples.
Coagulation Function Tests
These tests assess the effect of DAS on various parameters of the coagulation cascade.
Materials:
-
Anticoagulated human blood.
-
Automated blood coagulation analyzer.
-
Reagents for Prothrombin Time (PT), Activated Partial Thromboplastin Time (APTT), Thrombin Time (TT), Fibrinogen (Fg) content, and Antithrombin III (AT-III) activity.
Protocol:
-
Centrifuge the anticoagulant-treated blood to obtain plasma.
-
Use an automated blood coagulation analyzer to measure PT, APTT, TT, Fg, and AT-III activity in the plasma samples.
-
Perform these measurements on plasma from both control and DAS-treated blood to determine the effect of DAS on these coagulation parameters.
In Vivo Protocols
Animal Model and Drug Administration
This protocol uses Sprague-Dawley (SD) rats to assess the in vivo antithrombotic effects of DAS.
Materials:
-
Male Sprague-Dawley (SD) rats.
-
This compound (DAS).
-
Aspirin (positive control).
-
Vehicle (control).
Protocol:
-
Divide the rats into different groups: a control group, an aspirin group (e.g., 30 mg/kg), and several DAS groups with varying doses (e.g., 200, 400, and 600 mg/kg).[3]
-
Administer the respective treatments (vehicle, aspirin, or DAS) to the rats, for example, via intragastric or intraperitoneal injection, once daily for a consecutive number of days (e.g., 3 days).[3]
Blood Sample Collection and Analysis
Protocol:
-
After the treatment period, collect blood samples from the rats.
-
Perform the following analyses on the collected blood:
-
Platelet Aggregation: Measure the arachidonic acid-induced platelet aggregation rate.
-
Coagulation Function: Determine PT, APTT, TT, Fg content, and AT-III activity.
-
Coagulation Factor Activity: Measure the activity of specific coagulation factors such as FV, FVII, FVIII, FX, and FXI.[3]
-
Metabolite Measurement: Quantify the levels of thromboxane B2 (TXB2, a stable metabolite of TXA2) and 6-keto-prostaglandin F1α (a stable metabolite of PGI2).[3]
-
Histopathology
To assess potential side effects, such as gastrointestinal bleeding, which can be associated with some antithrombotic agents like aspirin.
Protocol:
-
After the final blood collection, euthanize the rats.
-
Excise the stomach and observe the gastric mucosa for any signs of hemorrhage.
-
Perform histopathological examination of the gastric tissue.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of DAS on Platelet Aggregation (in vivo)
| Treatment Group | Platelet Aggregation Rate (%) |
| Control | (Value ± SD) |
| Aspirin (30 mg/kg) | (Value ± SD) |
| DAS (200 mg/kg) | (Value ± SD) |
| DAS (400 mg/kg) | (Value ± SD) |
| DAS (600 mg/kg) | (Value ± SD) |
Based on data from Yin et al. (2022), DAS at 400 mg/kg decreased the platelet aggregation rate by 29.46%, and at 600 mg/kg by 40.56%. The calculated ED50 was 386.9 mg/kg.[1]
Table 2: Effect of DAS on Coagulation Parameters and Metabolites (in vivo)
| Parameter | Control Group | Aspirin Group | DAS High-Dose Group |
| TXB2 (pg/mL) | 1531.95 ± 649.90 | (Value ± SD) | 511.08 ± 411.82 |
| AT-III (%) | 103.22 ± 16.22 | (Value ± SD) | 146.46 ± 8.96 |
| PT (s) | 10.42 ± 0.44 | (Value ± SD) | 9.22 ± 0.21 |
| APTT (s) | 16.43 ± 1.4 | (Value ± SD) | 14.07 ± 0.75 |
| TT (s) | 37.04 ± 2.13 | (Value ± SD) | 32.68 ± 1.29 |
| Fibrinogen (g/L) | 2.18 ± 0.39 | (Value ± SD) | 3.61 ± 0.37 |
Data adapted from Yin et al. (2022).[3][4]
Mechanism of Action and Signaling Pathways
The antithrombotic effect of DAS is attributed to its influence on two key pathways: the platelet aggregation pathway and the coagulation cascade.
Inhibition of Platelet Aggregation
DAS inhibits platelet aggregation primarily by reducing the synthesis of thromboxane A2 (TXA2).
Caption: DAS inhibits platelet aggregation by reducing TXA2 levels.
Modulation of the Coagulation Cascade
DAS enhances the activity of Antithrombin III (AT-III), a serine protease inhibitor that inactivates several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.
Caption: DAS enhances AT-III activity, leading to increased inhibition of thrombin and Factor Xa.
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical assessment of the antithrombotic properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can obtain comprehensive data on its efficacy and mechanism of action, paving the way for further drug development and clinical application. The dual mechanism of inhibiting platelet aggregation and enhancing anticoagulation suggests that DAS could be a promising candidate for thromboprophylaxis.[4]
References
- 1. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antithrombosis effect of this compound: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Dehydroandrographolide Succinate in NF-κB Pathway Inhibition Studies
Introduction
Dehydroandrographolide succinate (DAS), a derivative of andrographolide, is a compound extracted from the medicinal plant Andrographis paniculata[1][2]. It is widely utilized in research for its significant anti-inflammatory, anti-infective, and immunomodulatory properties[1][3][4]. A key mechanism underlying these effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, cell proliferation, and survival[5][6]. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers, making it a prime target for therapeutic intervention[7][8]. These notes provide detailed protocols and data for researchers utilizing this compound as a specific inhibitor to study the NF-κB pathway.
Mechanism of NF-κB Inhibition
Under normal physiological conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by binding to Inhibitor of κB (IκB) proteins[5]. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6[4][5].
This compound has been shown to interfere with this cascade at multiple points:
-
Inhibition of IκBα Degradation: Studies demonstrate that DAS treatment strongly inhibits the degradation of IκBα and reduces the phosphorylation of both IκBα and the p65 subunit of NF-κB in response to stimuli[5].
-
Upstream Signal Blocking: In certain models, DAS can suppress inflammatory responses by blocking the interaction between LPS and Toll-like receptor 4 (TLR4), an upstream receptor that initiates NF-κB activation[4].
The parent compound, andrographolide, has also been shown to inhibit NF-κB by covalently modifying the p50 subunit at cysteine 62, which may be a mechanism shared by its derivatives[5].
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound potassium sodium salt | TargetMol [targetmol.com]
- 4. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dehydroandrographolide Succinate
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of dehydroandrographolide succinate (DAS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAS), and why is its solubility a concern?
This compound is a derivative of andrographolide, a bioactive compound extracted from the plant Andrographis paniculata.[1][2][3] It is widely investigated for its anti-inflammatory, anti-infective, and immunostimulatory effects, particularly for treating viral pneumonia and upper respiratory tract infections.[1][3] Like its parent compound, DAS is characterized by poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy, posing a major challenge in formulation development.[4][5] Approximately 40% of marketed drugs and up to 90% of new chemical entities in the discovery pipeline exhibit poor aqueous solubility.[6][7]
Q2: What are the primary strategies for improving the aqueous solubility of DAS?
There are several established techniques to enhance the solubility of poorly soluble drugs like DAS. These can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[8][9][10]
-
Physical Modifications : These methods alter the solid-state properties of the drug without changing its chemical structure. Key techniques include:
-
Solid Dispersions : Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.[4][5][11]
-
Particle Size Reduction : Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate according to the Noyes-Whitney equation.[7][12][13]
-
-
Chemical Modifications : These strategies involve altering the molecule itself to be more soluble.
-
Salt Formation : As a succinate ester, DAS is an acidic compound. Converting it into a salt (e.g., this compound potassium salt) is a common and highly effective method to increase solubility.[1][8][14][15]
-
Co-crystallization : This involves creating a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former, which can improve solubility and dissolution.[9][16]
-
-
Formulation-Based Approaches : These methods involve the use of excipients to create a more favorable environment for dissolution.
-
Cyclodextrin Complexation : Encapsulating the hydrophobic DAS molecule within the cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, enhancing its aqueous solubility.[17][18][19]
-
pH Adjustment : For ionizable drugs like DAS, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.[8][20][21]
-
Use of Co-solvents and Surfactants : Blending water with water-miscible organic solvents (co-solvents) or adding surfactants to form micelles can effectively solubilize hydrophobic compounds.[5][7][9]
-
Lipid-Based Formulations : Systems like self-emulsifying drug delivery systems (SEDDS) can dissolve the drug in a lipid base, which then forms a fine emulsion upon contact with aqueous fluids in the gut, facilitating absorption.[6][7]
-
Troubleshooting Guide
Problem: My DAS formulation shows poor dissolution despite using a standard method.
-
Possible Cause 1: Crystalline Drug Form: The crystalline form of a drug is generally less soluble than its amorphous form.[8] Your processing method may not have successfully converted the DAS to an amorphous state.
-
Solution: Confirm the physical state of your DAS using techniques like X-ray diffractometry (XRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize your method (e.g., in solid dispersions, try a different polymer or a faster solvent removal technique like spray drying).[5][18]
-
-
Possible Cause 2: Polymer/Excipient Incompatibility: The chosen polymer or excipient may not be optimal for DAS.
-
Possible Cause 3: pH of the Dissolution Medium: As an acidic compound, the solubility of DAS is pH-dependent. Its solubility will be significantly lower in acidic environments compared to neutral or alkaline conditions.[22][23]
-
Solution: Measure the pH of your dissolution medium. If you are working with an oral formulation, test dissolution in simulated gastric fluid (acidic) and simulated intestinal fluid (neutral/alkaline) to understand its behavior. Incorporating pH modifiers like meglumine or sodium carbonate into the formulation can create a more favorable microenvironmental pH for dissolution.[21][22]
-
Problem: The solubility of my DAS formulation decreases over time (precipitation).
-
Possible Cause 1: Conversion from Metastable to Stable Form: Amorphous or metastable polymorphic forms, while more soluble, have a thermodynamic tendency to convert to a more stable, less soluble crystalline form over time, especially in the presence of moisture or heat.[6]
-
Solution: Incorporate precipitation inhibitors into your formulation. For solid dispersions, polymers like HPMCAS are known to maintain supersaturated states by inhibiting crystallization.[6] Ensure proper storage conditions (low humidity and controlled temperature).
-
-
Possible Cause 2: Common Ion Effect: If you have created a salt form of DAS, the presence of an excess of the counter-ion in the solution can reduce its solubility.[14]
-
Solution: Be mindful of the composition of your buffers and dissolution media. For example, if you have a potassium salt of DAS, using a high-concentration potassium phosphate buffer could suppress dissolution.
-
Data on Solubility Enhancement Strategies
The following tables summarize quantitative data on various solubility enhancement techniques, primarily focusing on the parent compound, andrographolide, due to the availability of published data. These results provide a strong indication of the potential success of these methods for DAS.
Table 1: Enhancement of Andrographolide Solubility using Solid Dispersions
| Polymer Carrier | Drug:Carrier Ratio | Preparation Method | Fold Increase in Solubility | Reference |
| Soluplus® | 1:4 | Spray Drying | ~4.7 | [4] |
| PVP K30 | 1:4 | Solvent Evaporation | > 3 | [4] |
| Poloxamer 407 | 1:5 | Fusion Method | Not specified, significant increase | [9] |
Table 2: Enhancement of Andrographolide Solubility using Cyclodextrin Inclusion Complexes
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Preparation Method | Key Finding | Reference |
| β-Cyclodextrin (β-CD) | 1:2 | Spray Drying | ~100% better dissolution than pure drug | [18] |
| γ-Cyclodextrin (γ-CD) | 1:1 (in solution) | Phase Solubility | Highest stability constant (Kc) | [18] |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 (in solution) | Phase Solubility | AL-type linear increase in solubility | [18] |
Key Experimental Workflows & Mechanisms
The following diagrams illustrate the workflow for selecting a solubility enhancement strategy and the mechanisms of two common techniques.
Caption: Workflow for selecting a solubility enhancement strategy for DAS.
Caption: Conversion of crystalline drug to an amorphous state in a polymer.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Detailed Experimental Protocols
Protocol 1: Preparation of DAS Solid Dispersion by Solvent Evaporation
This protocol describes a common lab-scale method for preparing solid dispersions.
Materials:
-
This compound (DAS)
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30, PVP K30)
-
Organic solvent (e.g., Ethanol, Methanol, or a mixture capable of dissolving both DAS and the polymer)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieve
Procedure:
-
Determine Ratio: Decide on the drug-to-carrier weight ratio (e.g., 1:2, 1:4). A 1:4 ratio is a good starting point for highly insoluble compounds.
-
Dissolution: Accurately weigh the calculated amounts of DAS and PVP K30. Dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution of both components, using gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature (e.g., 40-50°C, well below the solvent's boiling point to avoid bumping). Apply vacuum and rotation to evaporate the solvent until a thin, solid film forms on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization: Transfer the dried solid dispersion to a mortar and gently pulverize it into a fine powder.
-
Sieving and Storage: Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size. Store the final product in a desiccator to protect it from moisture.
-
Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous nature of the drug. Perform dissolution studies to compare its performance against the pure drug.
Protocol 2: Preparation of DAS-Cyclodextrin Inclusion Complex by Kneading Method
This method is simple, avoids large volumes of organic solvents, and is suitable for initial screening.
Materials:
-
This compound (DAS)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Calculate the required weights of DAS and HP-β-CD for a specific molar ratio (e.g., 1:1 or 1:2).
-
Initial Mixing: Place the accurately weighed HP-β-CD in a glass mortar. Add a small amount of the water-ethanol solution to moisten the powder.
-
Kneading: Triturate the mixture with the pestle to form a homogenous paste.
-
Drug Incorporation: Add the accurately weighed DAS to the paste in small portions while continuously kneading. Continue kneading for a specified period (e.g., 45-60 minutes). If the mixture becomes too dry, add a few more drops of the solvent blend to maintain a paste-like consistency.
-
Drying: Scrape the resulting paste and spread it as a thin layer on a glass tray. Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder and pass it through a sieve. Store in a desiccator.
-
Characterization: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and phase solubility studies to confirm the formation of the inclusion complex and evaluate its solubility enhancement.[24][25]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. journals.umcs.pl [journals.umcs.pl]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjbphs.com [wjbphs.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 19. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iipseries.org [iipseries.org]
- 25. onlinepharmacytech.info [onlinepharmacytech.info]
Technical Support Center: Enhancing the Bioavailability of Dehydroandrographolide Succinate Formulations
Welcome to the technical support center for dehydroandrographolide succinate (DAS) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAS) and why is its bioavailability a concern?
A1: this compound is a derivative of andrographolide, a major bioactive component extracted from the herbal medicine Andrographis paniculata.[1][2] It is developed to improve upon the poor water solubility of the parent compound, andrographolide.[1] While DAS and its salt forms, such as potassium this compound, have improved solubility for injectable formulations, achieving high oral bioavailability remains a significant challenge.[1][3] The parent compound, dehydroandrographolide, has a low oral bioavailability of approximately 11.92% in rats.[4] Factors contributing to the low oral bioavailability of andrographolide and its derivatives include poor aqueous solubility, potential for hydrolysis in alkaline environments, first-pass metabolism, and efflux by transporters like P-glycoprotein (P-gp).[5]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of DAS?
A2: The main strategies focus on improving the solubility, dissolution rate, and/or membrane permeability of the compound. Key approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix.[6] Carriers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and Soluplus® have been shown to be effective for the parent compound, andrographolide.[5][6][7]
-
Nanocrystal Technology: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced saturation solubility and dissolution velocity.[8]
-
Prodrugs: Chemical modification of the drug molecule to create an ester prodrug can enhance lipophilicity and membrane permeability.[9][10] The succinate ester moiety of DAS is itself a prodrug strategy.
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility and stability.[11][12]
Q3: How should I prepare a stock solution of DAS for in vitro or in vivo experiments?
A3: this compound has good solubility in dimethyl sulfoxide (DMSO).[2][13] For a typical stock solution, you can dissolve DAS in fresh, anhydrous DMSO to a concentration of 100-250 mg/mL.[2][13] It is crucial to use fresh DMSO as moisture can reduce solubility.[13][14] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Q4: What are some common vehicle formulations for oral administration of DAS in animal studies?
A4: For animal studies, a stock solution in DMSO is often diluted with other co-solvents and vehicles to improve tolerability and administration volume. Two common examples are:
-
PEG300/Tween 80/Water Formulation: A working solution can be prepared by mixing the DMSO stock solution with PEG300, followed by Tween 80, and finally adding double-distilled water (ddH2O). A typical ratio might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[14]
-
Corn Oil Formulation: The DMSO stock solution can be directly diluted in corn oil. For example, a 1 mL working solution could be made by adding 50 μL of a 100 mg/mL DMSO stock to 950 μL of corn oil.[13] For all in vivo formulations, the mixed solution should be prepared fresh and used immediately for optimal results.[13][14]
Troubleshooting Guides
Problem 1: My DAS formulation shows poor and inconsistent dissolution profiles.
| Possible Cause | Troubleshooting Suggestion |
| High Crystallinity | The crystalline form of a drug dissolves slower than its amorphous form. Consider formulation strategies that generate an amorphous state, such as solid dispersions with polymers (e.g., HPMCAS, PVP) or spray drying .[6][15] |
| Drug Particle Agglomeration | Poor wettability can cause particles to clump together, reducing the effective surface area for dissolution. Incorporate a surfactant (e.g., TPGS, Tween 80) or a hydrophilic carrier into your formulation to improve wettability.[6][8] |
| Inadequate Formulation Method | The method of preparation significantly impacts the final properties. For solid dispersions, techniques like spray drying or hot-melt extrusion often yield better results than simple solvent evaporation by creating a more uniform, amorphous dispersion.[5] |
Problem 2: My formulation has good in vitro dissolution but still shows low oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Suggestion |
| P-glycoprotein (P-gp) Efflux | The parent compound, andrographolide, is subject to efflux by P-gp in the intestine, which pumps the drug back into the lumen and limits absorption.[5][12] Incorporate functional excipients that inhibit P-gp, such as D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS).[8] |
| First-Pass Metabolism | The drug may be rapidly metabolized in the intestinal wall or liver before reaching systemic circulation. While DAS has shown nonlinear pharmacokinetics potentially due to metabolic saturation at high intravenous doses, oral delivery may face significant first-pass effects.[16] Nanocarrier systems like liposomes or polymeric nanoparticles can help protect the drug and alter its biodistribution.[17][18] |
| Chemical Instability in GI Tract | Andrographolide is known to be unstable in neutral and alkaline conditions, such as those found in the intestine.[12] Encapsulation strategies, such as forming an inclusion complex with cyclodextrins (e.g., β-cyclodextrin or γ-cyclodextrin), can protect the molecule from hydrolytic degradation.[12] |
Problem 3: My amorphous formulation (e.g., solid dispersion) is physically unstable and recrystallizes upon storage.
| Possible Cause | Troubleshooting Suggestion |
| Weak Drug-Polymer Interaction | The polymer's ability to inhibit crystallization depends on its interaction with the drug (e.g., via hydrogen bonding). Screen different polymers to find one with better miscibility and interaction with DAS. Hydrophilic polymers like HPMC or PVP are common crystallization inhibitors.[6] |
| High Drug Loading | If the drug concentration in the polymer exceeds its saturation limit (miscibility), the system becomes unstable. Try reducing the drug-to-polymer ratio in your formulation.[6] |
| Improper Storage Conditions | High temperature and humidity can accelerate molecular mobility and lead to recrystallization. Store the formulation in a cool, dry place, preferably with a desiccant. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Andrographolide (ADR) Nanocrystal Formulations in Rats
Data adapted from a study on Andrographolide, the parent compound of DAS.
| Formulation | Cmax (ng/mL) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| ADR Suspension (Control) | 28.6 ± 4.2 | 114.7 ± 15.3 | 100 |
| STANs (SDS/TPGS physical mix) | 75.2 ± 8.1 | 340.7 ± 42.5 | 297 |
| S-TANs (SDS-TPGS copolymer) | 59.9 ± 6.5 | 142.1 ± 18.9 | 124 |
| Source: Adapted from data on Andrographolide nanocrystals.[8] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound (DAS) in Healthy Human Volunteers
| Dose (mg) | Cmax (mg/L) | AUC₀₋∞ (mg·h⁻¹·L⁻¹) | t₁/₂ (h) | Clearance (mL/min) |
| 80 | 4.82 | 6.21 | 1.51 | 13.27 |
| 160 | 12.85 | 16.99 | 1.89 | 9.60 |
| 320 | 26.90 | 40.74 | 1.86 | 8.07 |
| Source: Chen Q, et al. Acta Pharmacol Sin. 2012.[16] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low oral bioavailability of DAS.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Oral bioavailability and intestinal disposition of dehydroandrographolide in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review | MDPI [mdpi.com]
- 6. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 8. enhancing-oral-bioavailability-of-andrographolide-via-sodium-dodecyl-sulfate-and-d-tocopherol-polyethylene-glycol-1000-succinate-copolymer-modified-nanocrystals - Ask this paper | Bohrium [bohrium.com]
- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tolerance of this compound injection after intravenous administration in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-drug co-delivery system of natural active ingredients and chemotherapy drugs for cancer treatment: a review - PMC [pmc.ncbi.nlm.nih.gov]
assessing and minimizing dehydroandrographolide succinate cytotoxicity in cell lines
Welcome to the technical support center for researchers utilizing dehydroandrographolide succinate (DAS) in cell line-based experiments. This resource provides troubleshooting guidance and frequently asked questions to help you assess and minimize cytotoxicity, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound (DAS) in cell lines?
A1: this compound (DAS) is a derivative of andrographolide and is generally considered to have lower cytotoxicity than its parent compound.[1] In Marc-145 cells, the 50% cytotoxic concentration (CC50) was found to be greater than 29,409 µmol/L, suggesting very low to no cytotoxicity in this cell line.[2] However, as with any compound, cytotoxic effects can be cell line-dependent and influenced by experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.
Q2: What are the known mechanisms of cell death induced by dehydroandrographolide and its analogs?
A2: The parent compound, dehydroandrographolide (DA), and its analogs primarily induce cell death through apoptosis and autophagy.[3][4] Key signaling pathways that have been identified include:
-
Inhibition of the NF-κB pathway: This is a common mechanism for both andrographolide and its derivatives, leading to anti-inflammatory and anti-cancer effects.[1][2]
-
Modulation of Akt/mTOR signaling: DA has been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
Activation of JNK1/2 and p38 signaling: These stress-activated protein kinases can trigger apoptotic pathways.[3]
-
Regulation of p53: DA can modulate p53 expression, a key tumor suppressor involved in cell cycle arrest and apoptosis.[3]
-
Mitochondrial-mediated apoptosis: This involves the release of cytochrome c and the activation of caspases.[5][6]
Q3: How can I minimize the cytotoxicity of DAS in my experiments?
A3: To minimize cytotoxicity, consider the following:
-
Determine the optimal concentration: Conduct a dose-response curve to identify the highest concentration of DAS that does not significantly impact cell viability for your specific cell line and experimental duration.
-
Optimize incubation time: Shorter incubation times may be sufficient to observe the desired biological effect without causing significant cell death.
-
Use a solubilizing agent appropriately: DAS is soluble in DMSO.[7] Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Monitor cell health: Regularly assess cell morphology and confluence. Signs of stress, such as rounding up, detachment, or granulation, may indicate cytotoxicity.
-
Consider co-treatment with antioxidants: If cytotoxicity is mediated by reactive oxygen species (ROS), co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate these effects.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of DAS. | Cell line is particularly sensitive to DAS. | Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Use concentrations well below the IC50 for your experiments. |
| Incorrect stock solution concentration. | Verify the molecular weight of your DAS salt and recalculate the concentration. Prepare a fresh stock solution. | |
| Solvent (e.g., DMSO) toxicity. | Prepare a vehicle control with the same final concentration of the solvent used to dissolve DAS. Ensure the solvent concentration is at a non-toxic level (e.g., <0.1%).[9] | |
| Inconsistent results between experiments. | Variation in cell passage number or confluence. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the same growth phase during treatment. |
| Instability of DAS in solution. | Prepare fresh dilutions of DAS from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected changes in mitochondrial function. | DAS may directly impact mitochondrial dynamics and respiration. | Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and ATP production to assess mitochondrial health.[5][10] |
| Increased oxidative stress. | Quantify intracellular reactive oxygen species (ROS) levels (e.g., using DCFDA staining).[2] |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (DAS) and Related Compounds
| Compound | Cell Line | Assay | Cytotoxic Concentration (CC50 / IC50) | Reference |
| Potassium Dehydrographolide Succinate (PDS) | Marc-145 | MTT | 29,409 µmol/L | [2] |
| Andrographolide | Marc-145 | MTT | 126.8 µmol/L | [2] |
| Andrographolide | MDA-MB-231 | MTT | 51.98 µM (24h), 30.28 µM (48h) | [6] |
| Andrographolide | MCF-7 | MTT | 61.11 µM (24h), 36.9 µM (48h) | [6] |
| Dehydroandrographolide (DA) | SAS | MTT | Significant reduction in viability at 24h with 100 µM | [4] |
| Dehydroandrographolide (DA) | OECM-1 | MTT | Significant reduction in viability at 24h with 100 µM | [4] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol is adapted from methodologies described for andrographolide and its derivatives.[2]
-
Cell Seeding: Seed 5 x 104 cells per well in a 96-well plate and incubate for 24-36 hours at 37°C to allow for cell attachment and logarithmic growth.
-
Compound Preparation: Prepare a stock solution of DAS in DMSO. Serially dilute the stock solution in a fresh culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DAS. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of 0.5 mg/mL MTT solution (in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is based on standard methods for apoptosis detection.[6]
-
Cell Treatment: Seed cells in a 6-well plate and treat with DAS at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Experimental workflow for assessing DAS cytotoxicity.
Caption: Potential signaling pathways affected by DAS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroandrographolide, an iNOS inhibitor, extracted from from Andrographis paniculata (Burm.f.) Nees, induces autophagy in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHEA down-regulates mitochondrial dynamics and promotes apoptosis of lung adenocarcinoma cells through FASTKD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates dexamethasone-induced skeletal muscle atrophy by regulating Akt/GSK3β and MuRF-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent experimental results with dehydroandrographolide succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroandrographolide succinate (DAS). Our aim is to help you address common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent results in my cell-based assays. What are the likely causes?
Inconsistent results with this compound can stem from several factors, primarily related to its solubility and stability. Here are the key areas to investigate:
-
Compound Precipitation: DAS has poor water solubility.[1] If not properly dissolved, it can precipitate out of your cell culture medium, leading to a lower effective concentration and high variability between wells or experiments.
-
Stock Solution Issues: The age and storage of your DMSO stock solution are critical. DMSO can absorb moisture from the air, which reduces the solubility of DAS.[2][3] Repeated freeze-thaw cycles of the stock solution can also lead to degradation or precipitation.
-
pH of Culture Medium: The stability of andrographolide derivatives can be pH-dependent. Significant shifts in the pH of your culture medium during the experiment could potentially affect the stability and activity of the compound.[4][5]
-
Batch-to-Batch Variability: Ensure you are using a high-purity compound. Minor variations between batches from suppliers can sometimes lead to different biological activities.[2]
Q2: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are crucial for reproducible results.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[2][3]
-
Stock Concentration: A common stock solution concentration is 100 mg/mL in DMSO.[2] However, for the potassium salt form, solubility may be lower, around 10 mg/mL.[3] Always ensure the compound is fully dissolved. Gentle warming to 37°C and vortexing can aid dissolution.[6]
-
Storage:
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to minimize precipitation. The mixed solution should be used immediately.[2][3]
Q3: My compound shows lower than expected biological activity. What should I check?
If you are observing lower than expected potency, consider the following:
-
Solubility in Final Assay Medium: Even if your stock solution is clear, the compound may precipitate when diluted into your final aqueous assay medium. Visually inspect your final dilutions for any signs of precipitation.
-
Purity of the Compound: Verify the purity of your this compound. Impurities can affect the compound's activity.[2]
-
Cell Health and Density: Ensure your cells are healthy and seeded at the correct density. Cell viability and metabolic activity can significantly impact the outcome of your experiment.
-
pH Stability: As the parent compound andrographolide shows pH-dependent stability, with optimal stability in a slightly acidic pH range (pH 3-5), it is plausible that DAS may also be sensitive to pH.[4] Check the pH of your experimental solutions.
Q4: I am seeing cytotoxicity at concentrations where the compound is expected to be non-toxic. What could be the reason?
Unexpected cytotoxicity can be a frustrating issue. Here are some potential causes:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure your final DMSO concentration in the culture medium is as low as possible and consistent across all wells, including vehicle controls.
-
Compound Purity: Impurities in the compound preparation could be cytotoxic.
-
Precipitation-Induced Stress: Compound precipitation in the culture well can cause physical stress to adherent cells, leading to cell death that is not due to the pharmacological activity of the dissolved compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 532.58 g/mol | [1] |
| Solubility in DMSO | Up to 100 mg/mL (187.76 mM) | [1][2] |
| Powder Storage | 3 years at -20°C | [2] |
| Stock Solution Storage | 1 year at -80°C in solvent1 month at -20°C in solvent | [2] |
Table 2: In Vitro Biological Activity of this compound (Potassium Salt) against PRRSV
| Parameter | Cell Line | Value | Source |
| CC50 (Cytotoxicity) | Marc-145 | 29,409 µmol/L | [8] |
| EC50 (Antiviral) | Marc-145 | 57.15 to 85.41 µmol/L | [8] |
Table 3: In Vivo Antithrombotic Effects of this compound in Rats
| Parameter | Value | Source |
| ED50 (Platelet Aggregation Inhibition) | 386.9 mg/kg | [9] |
| Effect on TXB2 Levels | Significant decrease from 1531.95 to 511.08 pg/mL | [9] |
| Effect on Antithrombin III (AT-III) Activity | Significant increase from 103.22% to 146.46% | [9] |
Experimental Protocols & Workflows
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.
Caption: Workflow for a typical MTT cell viability assay.
Protocol: Antiviral Assay (Indirect Immunofluorescence - IFA)
This protocol is adapted for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).
-
Cell Seeding: Seed Marc-145 cells in a 96-well plate.[8]
-
Infection and Treatment: Infect cells with PRRSV (e.g., at a Multiplicity of Infection of 0.05) for 2 hours. Afterwards, replace the medium with fresh medium containing different concentrations of this compound.[8]
-
Incubation: Incubate the plates for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.
-
Primary Antibody: Incubate with a primary antibody specific for a viral protein (e.g., PRRSV N protein).
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody.
-
Imaging: Visualize and quantify the number of infected cells using a fluorescence microscope.
Caption: Workflow for an antiviral indirect immunofluorescence assay.
Signaling Pathways
This compound and the NF-κB Pathway
This compound and its parent compound, andrographolide, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13] This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.
The simplified mechanism involves preventing the degradation of IκBα, which in turn sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[14][15]
Caption: Simplified NF-κB signaling pathway and the inhibitory role of DAS.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dehydroandrographolide Succinate Purity Analysis and Quality Control: A Technical Support Center
Welcome to the technical support center for dehydroandrographolide succinate analysis. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically offered at high purity levels. Purity specifications from various suppliers generally range from ≥98% to as high as 99.97%.[1] It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from your supplier for precise purity information.
Q2: What are the recommended storage conditions for this compound to maintain its purity and stability?
A2: To ensure the stability of this compound, it is recommended to store the compound under controlled conditions. For long-term storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are advisable.[2] The compound should be stored in a well-sealed container, protected from light and moisture.
Q3: In which solvents is this compound soluble for analytical purposes?
A3: this compound is soluble in a variety of organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[3][4] Other solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are also reported to be effective.[2] For in-vivo preparations, co-solvents like PEG300 and Tween 80 may be used in combination with aqueous solutions.[3] When using DMSO, it is recommended to use a fresh, anhydrous grade as absorbed moisture can reduce solubility.[3]
Q4: What are the potential impurities or related substances that might be present in a this compound sample?
A4: Potential impurities in a this compound sample can be broadly categorized as:
-
Process-related impurities: These include starting materials, intermediates, and by-products from the synthesis process.
-
Degradation products: These can form during storage or handling due to factors like hydrolysis, oxidation, or exposure to light.
-
Residual solvents: Solvents used during the manufacturing process that are not completely removed.
While specific degradation products for this compound are not extensively documented in publicly available literature, insights can be drawn from its parent compound, andrographolide. Potential degradation could involve hydrolysis of the succinate esters or modifications to the diterpene lactone core.
Q5: Are there established quality control specifications for this compound?
A5: While there may not be a universal pharmacopeial monograph, quality control specifications are typically established by the manufacturer and detailed in the Certificate of Analysis (CoA). Key parameters include:
-
Purity: Determined by a suitable chromatographic method, typically HPLC.
-
Identity: Confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
-
Appearance: Visual inspection of the physical state and color.
-
Solubility: Testing in specified solvents.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to ensure levels are within acceptable limits.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column Overload: Injecting too concentrated a sample.
-
Secondary Interactions: Silanol interactions between the analyte and the stationary phase.
-
Mismatched Injection Solvent: The solvent used to dissolve the sample has a stronger elution strength than the mobile phase.
-
Column Degradation: Loss of stationary phase or contamination of the column.
-
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Modify Mobile Phase: Add a small amount of a competitive agent like triethylamine (TEA) or use a buffered mobile phase to minimize silanol interactions.
-
Solvent Matching: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength.
-
Column Washing/Replacement: Wash the column with a strong solvent. If the problem persists, replace the column.
-
Issue 2: Inconsistent Retention Times
-
Possible Causes:
-
Fluctuations in Pump Flow Rate: Air bubbles in the pump or faulty check valves.
-
Changes in Mobile Phase Composition: Improper mixing of solvents or evaporation of a volatile component.
-
Temperature Variations: Lack of column temperature control.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.
-
-
Troubleshooting Steps:
-
Degas Mobile Phase and Purge Pump: Ensure the mobile phase is properly degassed and purge the pump to remove any air bubbles.
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Ensure Adequate Equilibration: Allow the column to equilibrate for a sufficient time (typically 15-30 minutes) before starting the analysis.
-
Issue 3: Appearance of Extraneous Peaks
-
Possible Causes:
-
Sample Contamination: Impurities in the sample or from the sample preparation process.
-
Carryover from Previous Injections: Insufficient washing of the injector and needle between runs.
-
Mobile Phase Contamination: Growth of microorganisms or impurities in the solvents.
-
Sample Degradation: The sample may be degrading in the autosampler.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Sample: Use high-purity solvents and clean glassware to prepare a new sample.
-
Implement a Needle Wash Step: Program a needle wash with a strong solvent in your injection sequence.
-
Use Fresh Mobile Phase: Prepare fresh mobile phase with HPLC-grade solvents and filter it.
-
Use a Cooled Autosampler: If available, set the autosampler to a lower temperature to minimize sample degradation.
-
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a general framework for developing a stability-indicating HPLC method for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions (Starting Point):
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm or 254 nm (to be optimized by scanning the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
2. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
3. Method Optimization and Validation:
Analyze the stressed samples using the initial HPLC conditions. The method should be optimized to achieve adequate separation of the main peak from all degradation products. Once optimized, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: Typical Quality Control Parameters for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | NMR, Mass Spectrometry |
| Purity | ≥98.0% | HPLC |
| Individual Impurity | ≤0.5% | HPLC |
| Total Impurities | ≤1.5% | HPLC |
| Loss on Drying | ≤1.0% | Gravimetric |
| Residual Solvents | Meets ICH limits | Gas Chromatography (GC) |
Table 2: Example HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥0.999 |
| Range (µg/mL) | 1 - 100 | As appropriate |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | ≤2.0% |
| LOD (µg/mL) | 0.1 | Reportable |
| LOQ (µg/mL) | 0.3 | Reportable |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Logical Troubleshooting Workflow for HPLC Issues.
Potential Degradation Pathway
Caption: Potential Degradation Pathways for this compound.
References
- 1. Determination of this compound in human plasma by liquid chromatography tandem mass spectrometry (LC-MS/MS): Method development, validation and clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Dehydroandrographolide Succinate (DAS) Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Dehydroandrographolide Succinate (DAS).
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
Issue 1: Poor Aqueous Solubility of DAS
-
Question: My this compound is not dissolving in aqueous buffers for my in vitro assays or parenteral formulation development. How can I improve its solubility?
-
Answer: this compound is known to have poor water solubility, which presents a significant formulation challenge. Here are several approaches to enhance its aqueous solubility:
-
pH Adjustment: The solubility of DAS is pH-dependent. As a succinate ester, it possesses carboxylic acid moieties, and its solubility can be increased in alkaline conditions due to salt formation. However, it is crucial to note that DAS is unstable in alkaline pH, undergoing hydrolytic degradation.[1] Therefore, a careful balance must be struck between solubility and stability. It is recommended to work at a pH as close to neutral as possible while achieving the desired concentration and to use the solution immediately.
-
Co-solvents: Employing co-solvents is a common strategy to increase the solubility of poorly soluble compounds. A mixture of DMSO and water is often used for in vitro studies. For formulation purposes, pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can be explored.
-
Surfactants: The use of non-ionic surfactants can aid in the solubilization of DAS by forming micelles. Surfactants such as Tweens (polysorbates) and Cremophors (polyoxyl castor oils) are commonly used in parenteral formulations.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with DAS, thereby increasing its apparent solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often effective.
-
Advanced Formulations: For significant solubility and bioavailability enhancement, consider advanced formulation strategies such as:
-
Solid Dispersions: Dispersing DAS in a hydrophilic polymer matrix can improve its dissolution rate and solubility. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating DAS in a mixture of oils, surfactants, and co-surfactants can lead to the spontaneous formation of a fine emulsion in the gastrointestinal tract, enhancing its absorption.
-
Nanoparticle and Liposomal Formulations: Encapsulating DAS within nanoparticles or liposomes can improve its solubility, stability, and pharmacokinetic profile.
-
-
Issue 2: Chemical Instability and Degradation of DAS
-
Question: I am observing a loss of DAS potency in my formulation over time. What could be the cause and how can I prevent it?
-
Answer: this compound is susceptible to degradation, primarily through hydrolysis of the succinate esters. The rate of degradation is significantly influenced by pH and temperature.
-
pH-Dependent Hydrolysis: DAS is particularly unstable in alkaline conditions.[1] The hydrolytic degradation of its potassium salt has been shown to follow first-order kinetics and increases markedly with a rise in pH above 8.[1] To minimize degradation, formulations should be maintained at a neutral or slightly acidic pH. The use of appropriate buffer systems is crucial for pH control.
-
Temperature Sensitivity: The degradation of DAS is accelerated at elevated temperatures.[1] Therefore, formulations should be protected from heat during manufacturing and storage.
-
Forced Degradation Studies: To understand the degradation pathways and identify potential degradation products, it is highly recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will aid in the development of a stability-indicating analytical method.
-
Excipient Compatibility: Incompatibility with excipients can also lead to the degradation of DAS. It is essential to conduct thorough drug-excipient compatibility studies during pre-formulation. Potential interactions can occur with excipients that have a basic microenvironment, such as magnesium stearate, or those containing reactive impurities.
-
Issue 3: Low Oral Bioavailability of DAS
-
Question: My in vivo studies are showing low and variable oral bioavailability for my DAS formulation. What formulation strategies can I employ to improve this?
-
Answer: The low oral bioavailability of DAS is likely due to its poor aqueous solubility and potentially first-pass metabolism. To enhance its oral absorption, the following formulation strategies are recommended:
-
Solubility Enhancement: As discussed in "Issue 1," improving the solubility and dissolution rate of DAS is the primary step towards better oral bioavailability. Solid dispersions and SEDDS are particularly effective for this purpose.
-
Solid Dispersions: By dispersing DAS in an amorphous state within a hydrophilic carrier, the dissolution rate can be significantly increased, leading to higher concentrations in the gastrointestinal fluid available for absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations present the drug in a solubilized state and form a fine emulsion upon contact with gastrointestinal fluids, which can enhance absorption through both the portal vein and lymphatic pathways.
-
Nanoparticulate Systems: Formulating DAS into nanoparticles can increase its surface area for dissolution and may also offer protection from degradation in the GI tract.
-
Permeation Enhancers: The inclusion of safe and effective permeation enhancers in the formulation can improve the transport of DAS across the intestinal epithelium.
-
Frequently Asked Questions (FAQs)
Physicochemical Properties and Stability
-
Q1: What are the key physicochemical properties of this compound?
-
A1: this compound is a diterpenoid lactone derivative. Key properties are summarized in the table below.
-
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₁₀ |
| Molecular Weight | 532.58 g/mol |
| Appearance | White to off-white powder |
| Solubility | Poorly soluble in water; Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] |
-
Q2: What is the primary degradation pathway for this compound?
-
A2: The primary degradation pathway for DAS is the hydrolysis of its succinate ester linkages, which is catalyzed by both acidic and basic conditions, with a significantly higher rate in alkaline environments.[1] This results in the formation of dehydroandrographolide and succinic acid. Further degradation of dehydroandrographolide may also occur.
-
-
Q3: What are the optimal pH and temperature conditions for storing a DAS solution?
-
A3: Based on degradation kinetics studies of the potassium salt, DAS is most stable in neutral to slightly acidic conditions (pH 4-7).[1] The degradation rate increases significantly at pH values above 8.[1] Solutions should be stored at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, it is recommended to store DAS as a solid powder protected from light and moisture.
-
Formulation Development
-
Q4: Which excipients should I be cautious with when formulating this compound?
-
A4: While specific excipient compatibility data for DAS is limited, general guidelines suggest caution with:
-
Alkaline excipients: Excipients that create a basic microenvironment, such as magnesium stearate, carbonates, and phosphates, may accelerate the hydrolysis of the succinate esters.
-
Excipients with high moisture content: Water can facilitate hydrolytic degradation, so hygroscopic excipients should be used with caution, and the formulation should be protected from humidity.
-
Reactive impurities: Some excipients may contain reactive impurities (e.g., peroxides in polymers) that could potentially degrade DAS. It is crucial to use high-purity excipients and perform thorough compatibility studies.
-
-
-
Q5: What are the recommended starting points for developing a solid dispersion of DAS?
-
A5: A good starting point for a DAS solid dispersion would be to use a hydrophilic carrier such as PVP K30, HPMC, or Soluplus®. The solvent evaporation method is a common technique for laboratory-scale preparation. A typical starting drug-to-carrier ratio would be in the range of 1:1 to 1:10 (w/w). Characterization of the solid dispersion for amorphization (using DSC and XRD) and dissolution enhancement is critical.
-
-
Q6: Can you provide a basic formulation for a Self-Emulsifying Drug Delivery System (SEDDS) for DAS?
-
A6: A typical SEDDS formulation consists of an oil, a surfactant, and a co-surfactant. For DAS, a starting point could be:
-
Oil: Medium-chain triglycerides (e.g., Capryol 90) or long-chain triglycerides (e.g., soybean oil).
-
Surfactant: High HLB non-ionic surfactants like Cremophor EL, Tween 80, or Labrasol.
-
Co-surfactant: Transcutol HP or a short-chain alcohol like ethanol. The components are mixed in various ratios to form a clear, isotropic mixture that spontaneously emulsifies upon dilution with an aqueous phase.
-
-
Analytical Methods
-
Q7: What analytical techniques are suitable for the quantification of this compound and its degradation products?
-
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. UV detection is suitable for quantification. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
-
Experimental Protocols & Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | 100 mg/mL[3] |
| Chloroform | Soluble[2] |
| Dichloromethane | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Acetone | Soluble[2] |
| Water | Poorly soluble |
Protocol 1: General Procedure for Drug-Excipient Compatibility Study
-
Preparation of Physical Mixtures: Mix this compound with each selected excipient in a 1:1 ratio (w/w). Prepare a control sample of DAS alone.
-
Stress Conditions: Store the physical mixtures and the control sample under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples using:
-
Visual Observation: Check for any changes in color, physical state (e.g., liquefaction), or appearance.
-
Differential Scanning Calorimetry (DSC): Look for changes in the melting endotherm of DAS, such as shifting, broadening, or disappearance, which may indicate an interaction.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the mixtures with those of the individual components to identify any changes in functional group peaks, suggesting a chemical interaction.
-
HPLC: Quantify the remaining DAS and detect the formation of any degradation products.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor DAS Solubility
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Diagram 2: Key Factors Influencing DAS Stability
Caption: Key factors that can influence the chemical stability of this compound.
Diagram 3: General Workflow for Developing an Oral DAS Formulation
Caption: A general workflow for the development of an oral dosage form for this compound.
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Efficacy of Dehydroandrographolide Succinate and Dexamethasone
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals a compelling comparison between the anti-inflammatory properties of dehydroandrographolide succinate (DAS), a derivative of a traditional medicinal plant, and dexamethasone, a potent synthetic corticosteroid. This guide synthesizes findings from in vivo and in vitro studies, offering researchers, scientists, and drug development professionals a detailed examination of their respective efficacies and mechanisms of action.
Dehydroandrographolide, a primary active component of Andrographis paniculata, has demonstrated significant anti-inflammatory effects, with research indicating its efficacy is comparable to that of dexamethasone in certain inflammatory models.[1] Dexamethasone, a long-established glucocorticoid, is widely used as a benchmark for anti-inflammatory activity in both clinical and preclinical research. This comparison aims to provide a clear, data-driven overview to inform future research and drug development endeavors.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the key quantitative data from comparative studies, highlighting the relative potency of dehydroandrographolide (DA) or its succinate (DAS) and dexamethasone in various inflammatory models.
In Vivo Efficacy: Inhibition of Inflammatory Cell Infiltration
A study utilizing a collagen-induced arthritis (CIA) model in rats provided a direct comparison of the ability of dehydroandrographolide and dexamethasone to reduce the infiltration of inflammatory cells into the joints.
Table 1: Effect of Dehydroandrographolide (DA) and Dexamethasone (DEX) on Inflammatory Cell Infiltration in a Rat Model of Collagen-Induced Arthritis.[2]
| Treatment Group | Dose (mg/kg/day) | Neutrophils (/HPF) | Lymphocytes (/HPF) | Macrophages (/HPF) |
| Blank | - | 0.00 ± 0.00 | 4.50 ± 0.33 | 5.63 ± 0.42 |
| Control (CIA) | - | 41.00 ± 0.93 | 54.50 ± 0.78 | 65.63 ± 0.73 |
| Dexamethasone | 0.2 | 1.63 ± 0.26 | 17.25 ± 0.92 | 11.25 ± 0.59 |
| Dehydroandrographolide | 1 | 17.00 ± 0.71 | 34.00 ± 0.94 | 34.25 ± 1.10 |
| Dehydroandrographolide | 2 | 1.75 ± 0.25 | 18.13 ± 1.16 | 11.13 ± 0.72 |
| Dehydroandrographolide | 5 | 0.88 ± 0.23 | 9.75 ± 0.59 | 8.88 ± 0.52 |
Data are presented as mean ± S.E.M. HPF = High-Power Field.
The results indicate that dehydroandrographolide at doses of 2 and 5 mg/kg/day demonstrated a comparable or even superior effect to dexamethasone at 0.2 mg/kg/day in reducing the infiltration of neutrophils, lymphocytes, and macrophages in the arthritic joints of rats.[2]
In Vitro Efficacy: Inhibition of Pro-Inflammatory Cytokines
In vitro studies have quantified the inhibitory effects of dehydroandrographolide on the production of key pro-inflammatory cytokines, with its potency being compared to that of dexamethasone.
Table 2: In Vitro Inhibition of LPS-Induced Cytokine Production.
| Compound | Cytokine Inhibited | IC50 (µM) |
| Dehydroandrographolide | TNF-α | 2.4[1] |
| Dehydroandrographolide | GM-CSF | 8.9[1] |
IC50: Half-maximal inhibitory concentration. Data derived from studies on lipopolysaccharide (LPS)-stimulated cells.
These findings suggest that dehydroandrographolide is a potent inhibitor of TNF-α and GM-CSF production, with an efficacy profile that is comparable to dexamethasone in in vitro settings.[1]
Mechanisms of Action: A Comparative Overview
Both this compound and dexamethasone exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily targeting the NF-κB pathway, a central regulator of inflammation.
This compound Signaling Pathway
Dehydroandrographolide has been shown to inhibit the activation of the NF-κB pathway.[3][4] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitor of NF-κB, and the direct covalent modification of the p50 subunit of NF-κB.[3][5] By inhibiting NF-κB, dehydroandrographolide effectively downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6]
dot
Caption: this compound Anti-inflammatory Pathway.
Dexamethasone Signaling Pathway
Dexamethasone, as a glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can act in two main ways: transactivation and transrepression. Its primary anti-inflammatory effects are attributed to transrepression, where the GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a potent suppression of the expression of inflammatory cytokines, chemokines, and adhesion molecules.
dot
Caption: Dexamethasone Anti-inflammatory Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
In Vivo: Collagen-Induced Arthritis (CIA) in Rats
This model is a well-established method for studying the pathophysiology of rheumatoid arthritis and for evaluating the efficacy of anti-inflammatory agents.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Arthritis: Arthritis is induced by an intradermal injection of an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given on day 7.
-
Treatment:
-
Dehydroandrographolide (DA) is administered orally at doses of 1, 2, and 5 mg/kg/day.[2]
-
Dexamethasone (DEX) is administered orally at a dose of 0.2 mg/kg/day as a positive control.[2]
-
Treatment is typically initiated after the second collagen injection and continues for a specified period (e.g., 28 days).
-
-
Assessment of Arthritis:
-
The severity of arthritis is monitored by measuring paw swelling and arthritis scores.
-
At the end of the study, ankle joints are collected for histological analysis.
-
-
Histological Analysis:
-
Joint tissues are fixed, decalcified, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage and bone erosion.
-
The infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages) is quantified per high-power field (HPF).[2]
-
dot
Caption: Experimental Workflow for Collagen-Induced Arthritis Model.
In Vitro: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This assay is a standard method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
-
Cell Line: Murine macrophage cell line, such as RAW 264.7, is commonly used.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound or dexamethasone for a specific duration (e.g., 1 hour).
-
-
Stimulation:
-
After pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Measurement of Cytokines:
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
-
dot
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion
The presented data underscores the potent anti-inflammatory properties of this compound, positioning it as a compound of significant interest for further investigation. In both in vivo and in vitro models, it demonstrates an efficacy that is comparable, and in some instances superior, to the widely used corticosteroid, dexamethasone. The distinct, yet overlapping, mechanisms of action on the NF-κB signaling pathway provide a foundation for understanding their therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating informed decisions in the development of novel anti-inflammatory therapies.
References
- 1. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Dehydroandrographolide by TLR4/NF-κB Signaling Pathway Inhibition in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
validation of dehydroandrographolide succinate's antiviral activity across different viral strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of dehydroandrographolide succinate across various viral strains. The information presented is based on available experimental data and is intended to inform research and development efforts in the pursuit of novel antiviral therapies.
Executive Summary
This compound, a derivative of the naturally occurring compound andrographolide, has demonstrated significant antiviral activity against a range of viruses, most notably Porcine reproductive and respiratory syndrome virus (PRRSV). Its mechanism of action appears to involve the modulation of host inflammatory responses, specifically the NF-κB signaling pathway, and in some cases, direct interaction with viral particles. This guide presents a comparative analysis of its efficacy against that of other established antiviral agents, supported by quantitative data and detailed experimental methodologies.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its parent compound, andrographolide, has been evaluated against several viral strains. The following tables summarize the available quantitative data (EC50/IC50 values) and provide a comparison with other relevant antiviral drugs.
Table 1: Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (PDS) | GD-HD | Marc-145 | 57.15 | 29,409 | 515 | [1] |
| This compound (PDS) | XH-GD | Marc-145 | 85.41 | 29,409 | 344 | [1] |
| This compound (PDS) | NADC30-like HNhx | Marc-145 | 68.32 | 29,409 | 430 | [1] |
| Andrographolide | GD-HD | Marc-145 | 11.75 | 126.8 | 10.8 | [1] |
| Andrographolide | XH-GD | Marc-145 | 15.29 | 126.8 | 8.3 | [1] |
| Andrographolide | NADC30-like HNhx | Marc-145 | 13.86 | 126.8 | 9.1 | [1] |
| Ribavirin | PRRSV Strains | Marc-145 | >160 | >1000 | - | [1] |
Table 2: Antiviral Activity against Influenza A Virus (H5N1)
| Compound | Virus Strain | Cell Line | Activity | Reference |
| 14-Deoxy-11,12-dehydroandrographolide | H5N1 | A549 | Potent inhibition of viral replication | [2] |
| Oseltamivir | H5N1 | MDCK | Effective inhibition | |
| Zanamivir | H5N1 | MDCK | Effective inhibition | |
| Peramivir | H5N1 | MDCK | Effective inhibition |
Table 3: Antiviral Activity of Andrographolide (Parent Compound) against Other Viruses
| Compound | Virus Strain | Cell Line | EC50/IC50 (µM) | Reference |
| Andrographolide | HCV | Huh-7 | 5.1 - 6.0 | [3][4] |
| Andrographolide | CHIKV | HepG2 | 77 | [5][6] |
| Andrographolide | DENV-2 | HepG2 | 21.3 - 35.2 |
Mechanisms of Action
This compound and its parent compound, andrographolide, appear to exert their antiviral effects through multiple mechanisms, primarily by modulating host-based signaling pathways and, in some instances, by interacting directly with viral components.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Viral infections often trigger the activation of NF-κB, leading to the production of pro-inflammatory cytokines that can contribute to viral pathogenesis. By suppressing NF-κB activation, this compound can dampen this inflammatory cascade.[1] Studies on the parent compound, andrographolide, suggest that this inhibition may occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB, without affecting the degradation of its inhibitor, IκBα.[7][8][9] Another proposed mechanism is the direct covalent modification of the p50 subunit of NF-κB, which blocks its ability to bind to DNA.[10][11]
Inhibition of Viral Ribonucleoprotein (vRNP) Nuclear Export
In the case of influenza A virus, a derivative of dehydroandrographolide has been shown to restrain the nuclear export of viral ribonucleoprotein (vRNP) complexes.[2] This is a critical step in the viral replication cycle where newly synthesized vRNPs must be transported from the nucleus to the cytoplasm for assembly into new virions. By inhibiting this export process, the compound effectively halts the production of new infectious viral particles.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of an antiviral compound.
Protocol:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound or a control vehicle.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days), which allows the virus to replicate and cause localized cell death (plaques).
-
Staining: Fix the cells and stain with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a background of stained cells.
-
Quantification: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
References
- 1. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 14-Deoxy-11,12-dehydroandrographolide exerts anti-influenza A virus activity and inhibits replication of H5N1 virus by restraining nuclear export of viral ribonucleoprotein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide exerts anti-hepatitis C virus activity by up-regulating haeme oxygenase-1 via the p38 MAPK/Nrf2 pathway in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of andrographolide against chikungunya virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of andrographolide against chikungunya virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Effects of Dehydroandrographolide Succinate and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiplatelet properties of dehydroandrographolide succinate (DAS) and the well-established drug, aspirin. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in key studies.
Introduction
Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thromboembolic diseases such as heart attack and stroke. Antiplatelet agents are therefore cornerstones in the prevention and treatment of these conditions. Aspirin, an irreversible cyclooxygenase-1 (COX-1) inhibitor, has long been the standard of care. However, its use is associated with gastrointestinal side effects. This compound, a derivative of a natural product, has emerged as a potential alternative with antiplatelet activity. This guide offers an objective comparison of these two compounds.
Mechanism of Action
Both this compound and aspirin exert their antiplatelet effects by modulating the thromboxane A2 (TXA2) pathway, a key signaling cascade in platelet activation. However, their precise mechanisms of action exhibit notable differences.
This compound (DAS): The antiplatelet activity of DAS is primarily attributed to the inhibition of thromboxane A2 (TXA2) production, as evidenced by decreased levels of its stable metabolite, thromboxane B2 (TXB2)[1][2]. While the exact molecular target is still under full investigation, studies on the parent compound, andrographolide, suggest a mechanism involving the activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This, in turn, is proposed to inhibit downstream signaling cascades, including the PI3 kinase/Akt-p38 MAPK and PLCγ2-PKC pathways, ultimately leading to reduced platelet aggregation[3].
Aspirin: Aspirin's mechanism is well-characterized. It irreversibly acetylates a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme[3][4][5]. This acetylation permanently inactivates the enzyme for the lifespan of the platelet (approximately 7-10 days)[3][6]. The inhibition of COX-1 prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of thromboxane A2 (TXA2)[3][7][8]. TXA2 is a potent platelet agonist and vasoconstrictor; its reduced synthesis leads to a significant decrease in platelet aggregation[3][6][7].
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for the antiplatelet effect of this compound (DAS).
References
- 1. The antithrombosis effect of this compound: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel role of andrographolide, an NF-kappa B inhibitor, on inhibition of platelet activation: the pivotal mechanisms of endothelial nitric oxide synthase/cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The antithrombosis effect of this compound: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Potency of Dehydroandrographolide Succinate and Ribavirin
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective antiviral therapeutics, a comprehensive comparison of dehydroandrographolide succinate and the well-established drug ribavirin reveals distinct profiles in potency, selectivity, and mechanisms of action. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their antiviral activities, supported by experimental data and protocols.
This compound (DAS), a derivative of the natural product andrographolide, has demonstrated significant in vitro activity against several viruses, notably Porcine reproductive and respiratory syndrome virus (PRRSV).[1][2] Ribavirin, a synthetic guanosine analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[3][4] This comparison aims to objectively present their performance to inform future research and development.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and ribavirin has been evaluated against various viruses. The following table summarizes key quantitative data from in vitro studies, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound (PDS) | PRRSV (GD-HD) | Marc-145 | 57.15 µmol/L | 29,409 µmol/L | 514.6 | [1][2] |
| PRRSV (XH-GD) | Marc-145 | 85.41 µmol/L | 29,409 µmol/L | 344.3 | [1][2] | |
| PRRSV (NADC30-like) | Marc-145 | 78.23 µmol/L | 29,409 µmol/L | 375.9 | [1][2] | |
| Ribavirin | PRRSV (GD-HD, XH-GD, NADC30-like) | Marc-145 | >160 µmol/L (Significant inhibition observed at 160 µmol/L) | Not specified in this study | Not applicable | [1] |
| Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 µg/ml | >100 µg/ml | >8.1 | ||
| Human Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 ± 6.1 µg/ml | >100 µg/ml | >10.6 | [3] | |
| Respiratory Syncytial Virus (RSV) | HeLa | 3.74 ± 0.87 µg/ml | Not specified in this study | Not applicable | [3] | |
| Influenza A and B viruses | MDCK | 0.6 to 5.5 µg/ml | 560 µg/ml | 101.8 - 933.3 | [5] | |
| Hepatitis C Virus (HCV) Replicon | Huh-7 | 11-21 µM | Not specified in this study | Not applicable |
Mechanisms of Antiviral Action
The antiviral effects of this compound and ribavirin are mediated through distinct molecular pathways.
This compound: The primary antiviral mechanism of this compound involves the modulation of host-cell signaling pathways. It has been shown to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response and viral replication.[1][2] This suppression is achieved by inhibiting the degradation of IκBα and reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1] Additionally, for some viruses like PRRSV, a derivative has been shown to directly interact with viral particles.[2]
Ribavirin: Ribavirin exerts its antiviral effects through multiple mechanisms. A primary mode of action is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine triphosphate (GTP) pools, essential for viral RNA synthesis.[3][4] Ribavirin triphosphate can also directly inhibit viral RNA-dependent RNA polymerases and can be incorporated into the viral genome, leading to lethal mutagenesis.[6] Furthermore, ribavirin can modulate the host immune response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and ribavirin.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
Cell Seeding: Plate cells (e.g., Marc-145) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the diluted compound.
-
Incubation: Incubate the plates for 48 hours at 37°C.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 24-well plates and grow to a confluent monolayer.[7]
-
Virus Inoculation: Infect the cell monolayers with a known concentration of the virus for 1 hour at 37°C.[7]
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for a period appropriate for the specific virus to allow plaque formation (typically 2-14 days).[8]
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
50% Tissue Culture Infectious Dose (TCID₅₀) Assay
This assay determines the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
-
Virus Dilution: Prepare tenfold serial dilutions of the virus stock.[9][10]
-
Infection: Inoculate replicate wells with each virus dilution.[9][10]
-
Incubation: Incubate the plate at 37°C and observe for CPE daily for 5 to 7 days.
-
CPE Assessment: Score each well as positive or negative for CPE.
-
TCID₅₀ Calculation: Calculate the TCID₅₀ value using the Reed-Muench or Spearman-Kärber method.[11]
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay quantifies the amount of viral RNA to determine the effect of the antiviral compound on viral replication.
-
Cell Culture and Infection: Seed cells in a multi-well plate, infect with the virus, and treat with different concentrations of the antiviral compound.
-
RNA Extraction: At a specific time post-infection, extract total RNA from the cells or supernatant.[12]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using primers and probes specific to a viral gene.[13] The amplification of the target sequence is monitored in real-time.
-
Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated virus control.
Conclusion
The comparison between this compound and ribavirin highlights the diverse strategies available for antiviral drug development. This compound, with its high selectivity index against PRRSV and its mechanism of modulating host inflammatory responses, presents a promising avenue for host-targeted antiviral therapy. Ribavirin remains a cornerstone of antiviral treatment due to its broad-spectrum activity and multiple mechanisms of action that can be advantageous in combination therapies. The data and protocols presented herein provide a foundation for further investigation and development of these and other antiviral compounds.
References
- 1. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining Ribavirin’s mechanism of action against Lassa virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. brainvta.tech [brainvta.tech]
- 11. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 12. journals.asm.org [journals.asm.org]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
validating the inhibitory effect of dehydroandrographolide succinate on the NF-κB signaling pathway
A Comparative Guide for Researchers
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses and a key player in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. Consequently, the identification and validation of effective NF-κB inhibitors are of paramount importance in drug discovery and development. This guide provides a comprehensive comparison of dehydroandrographolide succinate's inhibitory effects on the NF-κB pathway against other known inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting a Central Inflammatory Regulator
This compound, a derivative of andrographolide, exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. Under normal physiological conditions, NF-κB proteins are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[1][2][3][4]
This compound has been shown to suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit.[5] This mechanism effectively blocks the downstream cascade, leading to a reduction in the expression of inflammatory mediators.
NF-κB Signaling Pathway and Inhibition by this compound.
Comparative Performance with Alternative Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized NF-κB inhibitors. The following table summarizes the inhibitory concentrations (IC50) and mechanisms of action for a selection of these compounds.
| Inhibitor | Target/Mechanism of Action | IC50 | Cell Line | Reference |
| This compound | Inhibits IκBα degradation and p65 nuclear translocation | Not explicitly stated in provided texts | Marc-145 | [5] |
| Andrographolide | Inhibits NF-κB DNA binding; IκBα-independent inhibition of p65 phosphorylation | 20-100 µM (for anti-proliferative effects) | Vascular Smooth Muscle Cells | [6][7] |
| BAY11-7082 | Inhibits IκBα phosphorylation | 2.5-10 µmol/L | Human Fibroblast-like Synovial Cells | [8] |
| TCPA-1 | Inhibits IKKβ | ~10 µM | HEK293 | [1] |
| IMD 0354 | Inhibits IKKβ | ~1 µM | HEK293 | [1] |
| Curcumin | Inhibits NF-κB signaling pathway | 79.6% inhibition at 100 µM | HeLa | [9] |
| Bortezomib | Proteasome inhibitor, prevents IκBα degradation | Potency as low as 20 nM in some assays | ME180 | [2][10] |
Experimental Validation Protocols
To validate the inhibitory effect of this compound on the NF-κB pathway, a series of well-established experimental protocols can be employed.
Experimental Workflow for Validating NF-κB Inhibition.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines known to have a robust NF-κB response, such as RAW 264.7 macrophages, HEK293 cells, or specific cancer cell lines.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment Protocol: Seed cells to an appropriate density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., BAY11-7082).
Stimulation of the NF-κB Pathway
-
After pre-treatment, stimulate the cells with a known NF-κB activator like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for a predetermined duration (e.g., 30-60 minutes).
Western Blot Analysis for Protein Expression and Phosphorylation
-
Objective: To quantify the levels of key proteins in the NF-κB pathway.
-
Protocol:
-
Prepare cytoplasmic and nuclear extracts from the treated and stimulated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p65, total p65, IκBα, Lamin B1 (nuclear marker), and β-actin (cytoplasmic loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system and quantify band intensities.
-
NF-κB Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of NF-κB.
-
Protocol:
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
After 24-48 hours, pre-treat the transfected cells with this compound followed by stimulation.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Immunofluorescence for p65 Nuclear Translocation
-
Objective: To visualize the subcellular localization of the NF-κB p65 subunit.
-
Protocol:
-
Grow cells on glass coverslips and subject them to the treatment and stimulation protocol.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Cell Viability Assay
-
Objective: To assess the cytotoxicity of the inhibitor.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
By employing these standardized methodologies, researchers can effectively validate and quantify the inhibitory effects of this compound on the NF-κB signaling pathway, providing a solid foundation for further preclinical and clinical development.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide and Its Derivative Potassium Dehydrographolide Succinate Suppress PRRSV Replication in Primary and Established Cells via Differential Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroandrographolide Succinate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Dehydroandrographolide succinate. Adherence to these procedures is essential for ensuring personnel safety and maintaining a compliant research environment.
This compound is a pharmacologically active compound that requires careful handling to minimize exposure risks. The Safety Data Sheet (SDS) identifies it as causing acute oral toxicity and being very toxic to aquatic life with long-lasting effects[1]. While not classified as a carcinogen by ACGIH, NTP, or OSHA, its biological activity necessitates the use of stringent safety measures akin to those for cytotoxic compounds[1].
Personal Protective Equipment (PPE) Protocol
The minimum required PPE for handling this compound is outlined below. This protocol is designed to create a robust barrier between the researcher and the chemical, mitigating risks of inhalation, dermal contact, and ingestion[2][3].
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact. Double gloving is a best practice for handling potent compounds[4]. |
| Eye Protection | Safety goggles with side-shields or a full face shield | Protects eyes from dust particles and potential splashes[1]. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | Essential to prevent inhalation of the fine powder, especially during weighing and transfer[1]. |
| Lab Coat | Disposable, impervious gown | Protects skin and personal clothing from contamination[1]. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational Plan: From Receipt to Reconstitution
This section details the step-by-step procedures for safely handling this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[1]. Recommended storage is at -20°C for the powder and -80°C when in solvent[1].
-
The storage area should be clearly labeled as containing a potent pharmacological agent.
2. Weighing and Handling:
-
All handling of the powdered form of this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles[5].
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity[5].
-
Employ the "tare method" to minimize the time the container is open. First, tare the empty, lidded container on the balance. Then, in the fume hood, add the powder to the container and close the lid before re-weighing[5].
-
Never use a brush to clean up powder spills on or around the balance, as this will aerosolize the particles. Instead, gently wipe with a damp cloth or a towel wetted with a solvent in which the powder is soluble[5].
3. Reconstitution:
-
When preparing solutions, add the solvent slowly to the powder to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the container is securely capped and perform this step within the fume hood to contain any potential aerosols.
Below is a workflow diagram for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with the compound, including gloves, lab coats, weigh boats, and pipette tips, must be considered hazardous chemical waste.
-
Collect this solid waste in a dedicated, clearly labeled, and sealed container. The NIH waste disposal guide suggests using a plastic drum for solid chemical waste[6].
2. Liquid Waste:
-
Aqueous solutions containing this compound should not be poured down the drain due to its high aquatic toxicity[1].
-
Collect all liquid waste in a sealed, labeled container. The label should clearly state "Hazardous Waste" and list all chemical constituents and their approximate concentrations[7].
3. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use.
-
Wipe surfaces with a solvent known to dissolve this compound, followed by a thorough cleaning with a detergent solution[5].
-
For spills, first, absorb the spilled material with an inert absorbent material, then decontaminate the area as described above.
The logical relationship for the disposal of materials contaminated with this compound is illustrated in the diagram below.
References
- 1. afd.calpoly.edu [afd.calpoly.edu]
- 2. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
